molecular formula C21H19NO B10898333 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10898333
M. Wt: 301.4 g/mol
InChI Key: DHOQCSWXIUAXGG-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production of this compound may involve scalable and eco-friendly methods. For instance, the use of visible light photocatalysis with reusable photocatalysts like 4CzIPN has been explored for the synthesis of quinoline derivatives. This method is transition-metal-free, cost-effective, and sustainable, providing moderate to high yields .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: It can undergo substitution reactions at the quinoline core or the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinoline-2,4-diones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-diones: Structurally similar but with different functional groups.

    Dihydroquinoline derivatives: Reduced forms of quinoline compounds.

    Halogenated quinolines: Quinoline derivatives with halogen substituents.

Uniqueness

4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific ethylphenyl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C21H19NO/c1-2-14-7-9-16(10-8-14)19-13-20(23)22-21-17-6-4-3-5-15(17)11-12-18(19)21/h3-12,19H,2,13H2,1H3,(H,22,23)

InChI Key

DHOQCSWXIUAXGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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